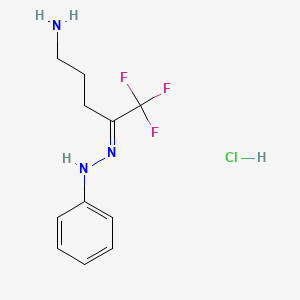
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C11H15ClF3N3 and its molecular weight is 281.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H15ClF3N3
- Molecular Weight : 281.71 g/mol
- CAS Number : 1809176-30-4
- Appearance : Powder
The compound belongs to the hydrazine class and features a trifluoropropyl moiety which enhances its chemical reactivity and biological potential. Its structure includes a phenyl group and a hydrazine moiety, both of which are known for their reactivity in organic synthesis and potential biological activity .
The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group is believed to enhance binding affinity to certain enzymes or receptors, while the amino and phenylhydrazine groups facilitate specific interactions that can modulate the activity of target molecules .
Antifungal Activity
Research has indicated that hydrazine derivatives exhibit significant antifungal properties. For instance, phenylhydrazides have shown effectiveness against fluconazole-resistant fungi, with minimum inhibitory concentrations (MICs) indicating potent activity . The compound's structural similarities suggest it may also possess antifungal properties.
Antioxidant and Anticancer Effects
Hydrazines are known to exhibit antioxidant properties and have been studied for their potential anticancer effects. In particular, compounds within this class can inhibit lipoxygenase, an enzyme involved in inflammatory responses and cancer progression .
Study on Zebrafish Embryos
A notable study investigated the effects of phenylhydrazine hydrochloride on zebrafish embryos, revealing dose-dependent toxicity and developmental abnormalities. The findings indicated that exposure led to significant apoptotic activity in the embryos, highlighting the compound's potential cytotoxic effects . This suggests that while hydrazines may have therapeutic potential, they also pose risks that must be carefully evaluated.
Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship of hydrazines has identified specific modifications that enhance biological activity. For example, variations in substituents on the hydrazine backbone can significantly alter potency against various biological targets. This underscores the importance of structural optimization in developing effective therapeutic agents from this chemical class .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-[(E)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.ClH/c12-11(13,14)10(7-4-8-15)17-16-9-5-2-1-3-6-9;/h1-3,5-6,16H,4,7-8,15H2;1H/b17-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXWZVVAAZXBLN-LZMXEPDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(CCCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\CCCN)/C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














